1-[(3-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds is usually established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible3.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve condensation reactions, and hydrazonoyl halides can act as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles3.
Scientific Research Applications
Synthesis and Antihypertensive Activity
A study by Alagarsamy and Pathak (2007) describes the synthesis of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, including compounds structurally related to 1-[(3-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. These compounds showed significant antihypertensive activity in spontaneously hypertensive rats, indicating their potential for treating hypertension [Alagarsamy & Pathak, 2007].
H1-antihistaminic Agents
Alagarsamy, Solomon, and Murugan (2007) synthesized novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, demonstrating their in vivo H1-antihistaminic activity. These compounds significantly protected animals from histamine-induced bronchospasm, suggesting their utility as new H1-antihistamines with negligible sedation [Alagarsamy, Solomon, & Murugan, 2007].
Antimicrobial Applications
Yan et al. (2016) synthesized novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety, demonstrating good antimicrobial activities against various pathogens. Some compounds showed superior efficacy to commercial bactericides, highlighting their potential as antimicrobial agents [Yan et al., 2016].
Tubulin Polymerization Inhibitors
Driowya et al. (2016) designed 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as conformationally restricted analogues to inhibit tubulin polymerization and demonstrated their growth inhibitory activities against cancer cell lines. These findings suggest their application in cancer therapy [Driowya et al., 2016].
Safety And Hazards
Future Directions
The future directions in the research of similar compounds often involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases1.
Please note that while this information is related to the classes of compounds that “1-[(3-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” belongs to, it may not apply directly to this specific compound. For more accurate information, further research is needed.
properties
IUPAC Name |
1-[(3-methylphenyl)methylsulfanyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-3-11-23-18(25)16-9-4-5-10-17(16)24-19(23)21-22-20(24)26-13-15-8-6-7-14(2)12-15/h4-10,12H,3,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGYZGFXIBDBKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one |
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